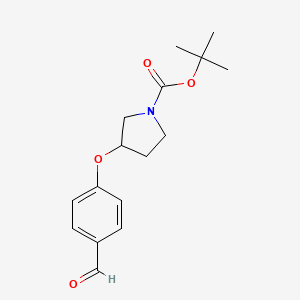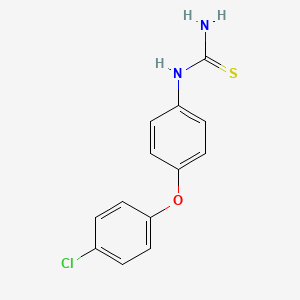
2-Chlor-4-(4-chlorphenyl)thiazol
Übersicht
Beschreibung
2-Chloro-4-(4-chlorophenyl)thiazole is a heterocyclic organic compound with the molecular formula C9H5Cl2NS. It features a thiazole ring substituted with a chlorine atom at the 2-position and a 4-chlorophenyl group at the 4-position. This compound is known for its diverse biological activities and is used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(4-chlorophenyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, antifungal, and antiviral effects .
Mode of Action
It has been suggested that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce apoptosis in parasites .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of pharmacological profiles, which are mainly determined by the nature of their substituents .
Result of Action
It has been suggested that thiazole derivatives can induce apoptosis in parasites .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(4-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . The compound’s interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolic pathways of other substances. Additionally, 2-Chloro-4-(4-chlorophenyl)thiazole has shown potential antimicrobial activity by interacting with bacterial enzymes, disrupting their normal function and leading to cell death .
Cellular Effects
The effects of 2-Chloro-4-(4-chlorophenyl)thiazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the growth of certain cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Furthermore, 2-Chloro-4-(4-chlorophenyl)thiazole can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(4-chlorophenyl)thiazole involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 2-Chloro-4-(4-chlorophenyl)thiazole can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-chlorophenyl)thiazole can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to 2-Chloro-4-(4-chlorophenyl)thiazole can lead to cumulative effects on cellular function, such as persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-chlorophenyl)thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-Chloro-4-(4-chlorophenyl)thiazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization . Additionally, 2-Chloro-4-(4-chlorophenyl)thiazole may interact with cofactors such as NADPH, influencing the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(4-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Chloro-4-(4-chlorophenyl)thiazole within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-chlorophenyl)thiazole can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy production and metabolic processes . The subcellular localization of 2-Chloro-4-(4-chlorophenyl)thiazole can also impact its interactions with other biomolecules, influencing its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-chlorophenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-halo ketones with thiourea or thioamides. For instance, the reaction of 4-chlorobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide can yield 2-Chloro-4-(4-chlorophenyl)thiazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(4-chlorophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Amino or thiol-substituted thiazoles.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-(4-chlorophenyl)thiazole
- 4-(4-Chlorophenyl)thiazole-2-carbaldehyde
- 2-Chloro-4-(4-bromophenyl)thiazole
Comparison: 2-Chloro-4-(4-chlorophenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-(4-chlorophenyl)thiazole, it lacks the amino group, which affects its reactivity and biological activity. The presence of the chlorine atom at the 2-position makes it more reactive in substitution reactions compared to 4-(4-Chlorophenyl)thiazole-2-carbaldehyde .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWSKHMFWGXGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613285 | |
| Record name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-96-0 | |
| Record name | 2-Chloro-4-(4-chlorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(4-chlorophenyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)





